3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride
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Overview
Description
3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride: is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxygen and nitrogen atoms in the spirocyclic framework contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism by which 3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 3-Oxa-9-azaspiro[5.5]undecane hydrochloride
- 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid tert-butyl ester
Comparison: Compared to similar compounds, 3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride is unique due to the presence of the carboxylic acid group at the 8-position. This functional group can significantly influence the compound’s reactivity and interactions with other molecules. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
Molecular Formula |
C10H18ClNO3 |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
3-oxa-9-azaspiro[5.5]undecane-10-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c12-9(13)8-7-10(1-4-11-8)2-5-14-6-3-10;/h8,11H,1-7H2,(H,12,13);1H |
InChI Key |
OMTIFPBVSCEIRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC12CCOCC2)C(=O)O.Cl |
Origin of Product |
United States |
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